1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide
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Overview
Description
1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. Its structure comprises a chlorophenyl group, a cyano group, a tetrahydrobenzothiophene moiety, and a dihydropyridazine carboxamide group. This compound is of interest due to its unique chemical properties and potential biological activities.
Preparation Methods
The synthesis of 1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the chlorophenyl intermediate: This step involves the chlorination of a phenyl ring to introduce the chlorine atom at the desired position.
Synthesis of the tetrahydrobenzothiophene moiety: This can be achieved through a series of cyclization reactions starting from suitable precursors.
Coupling of the intermediates: The chlorophenyl and tetrahydrobenzothiophene intermediates are coupled under specific conditions to form the desired compound.
Introduction of the cyano group: This step involves the addition of a cyano group to the intermediate compound.
Formation of the dihydropyridazine carboxamide: The final step involves the formation of the dihydropyridazine ring and the carboxamide group through cyclization and amidation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorophenyl group can undergo substitution reactions to introduce different substituents.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts and solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Its potential biological activities make it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound may have therapeutic potential and can be investigated for its effects on various diseases and conditions.
Industry: It can be used in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
1-(3-chlorophenyl)-3-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)urea: This compound shares a similar structure but differs in the functional groups attached to the core structure.
1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
Molecular Formula |
C20H15ClN4O2S |
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Molecular Weight |
410.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C20H15ClN4O2S/c21-12-4-3-5-13(10-12)25-9-8-16(26)18(24-25)19(27)23-20-15(11-22)14-6-1-2-7-17(14)28-20/h3-5,8-10H,1-2,6-7H2,(H,23,27) |
InChI Key |
DDFTYXNLOPFCSA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC(=CC=C4)Cl)C#N |
Origin of Product |
United States |
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